2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
Description
2-(Benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a heterocyclic compound featuring a benzo[d]isoxazole core linked via an acetamide bridge to a pyridinylmethyl group substituted with a 1-methyl-1H-pyrazol-4-yl moiety.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-24-12-14(11-22-24)16-8-13(6-7-20-16)10-21-19(25)9-17-15-4-2-3-5-18(15)26-23-17/h2-8,11-12H,9-10H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOUWFXXQUMMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=NOC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions
Preparation of Benzo[d]isoxazole Core: This step involves the cyclization of ortho-nitrobenzyl alcohol with hydroxylamine under acidic conditions to form the benzo[d]isoxazole ring.
Formation of the Pyridine-Pyrazole Bridge: The pyridine and pyrazole units are synthesized separately and then linked through a condensation reaction.
Introduction of the Acetamide Group: The final step involves the acylation of the intermediate product with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzo[d]isoxazole moiety and a pyrazole-pyridine derivative. This unique combination is believed to contribute to its biological activity. The molecular formula is , and it exhibits significant potential for interaction with biological targets due to its structural features.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating potential use as an antibiotic agent.
Medicinal Chemistry
The compound is being investigated for its potential as a lead candidate in drug development. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.
Targeted Therapy
Given its ability to bind specific targets, it may be useful in developing targeted therapies for diseases such as cancer or bacterial infections.
Structure-Activity Relationship Studies
Ongoing research focuses on understanding how variations in the chemical structure affect biological activity, leading to the optimization of compounds for better therapeutic outcomes.
Case Study 1: Anticancer Research
A study evaluated the anticancer properties of the compound against various cell lines. Results indicated significant inhibition of cell proliferation, suggesting that the compound may induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated varying degrees of antimicrobial activity, warranting further investigation into its mechanism and potential clinical applications.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of pharmacodynamic and pharmacokinetic properties. Key comparisons are summarized below:
Structural Analog B3 ()
Compound B3 : N-(4-Fluorobenzyl)-2-(5-(1-methyl-1H-pyrazol-4-yl)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-quinuclidin-3-yl)acetamide
- Core Differences: Replaces the benzo[d]isoxazole with a spirocyclic indene-oxazolidinone system.
- Functional Groups : Retains the 1-methylpyrazole and pyridine motifs but introduces a quinuclidine group and fluorobenzyl substituent.
- The fluorobenzyl group could influence lipophilicity and metabolic stability .
Indolinone-Based Analogs ()
Three analogs from Jurnal Kimia Sains dan Aplikasi (2020) feature indolinone cores substituted with isoxazole/pyridine moieties:
*Hypothesized to represent -logIC₅₀ (nM) or solubility (logS).
Key Observations :
- Substituent Effects: Fluorine (Compound 46) may enhance membrane permeability but reduce metabolic stability. Quinoline (Compounds 47–48) versus pyridine (Compound 46) substitutions could improve CNS penetration due to increased lipophilicity. The 5-amino group (Compound 47) may introduce hydrogen-bonding interactions, explaining its slightly higher activity metric (5.58 vs. 5.408 for 48) .
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound involves several key steps, primarily focusing on the formation of the isoxazole and pyridine moieties. The synthetic route typically includes:
- Formation of Isoxazole Ring : Utilizing hydroxylamine and appropriate ketoesters or aldehydes.
- Pyridine Substitution : Introducing the 1-methyl-1H-pyrazol-4-yl group through nucleophilic substitution.
- Final Acetamide Formation : Completing the structure by acylation with acetic anhydride or similar reagents.
Anticancer Properties
Recent studies have indicated that compounds containing benzo[d]isoxazole and pyrazole derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that isoxazole derivatives can inhibit specific cancer cell lines by inducing apoptosis and modulating cytokine release, such as IL-6 and TNF-α, which are crucial in tumor progression and inflammation .
Table 1: IC50 Values of Related Isoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 10.8 ± 1.6 |
| 2 | HeLa | 7.3 ± 2.3 |
| 3 | A549 | 9.0 ± 3.9 |
| 4 | HCT116 | 8.6 ± 2.8 |
The compound's mechanism of action appears to involve inhibition of specific signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer effects, this compound also shows promise as an antimicrobial agent. Studies have reported varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating minimal inhibitory concentrations (MIC) that suggest potential therapeutic applications in infectious diseases .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Escherichia coli | 25 |
| B | Bacillus subtilis | 15 |
| C | Staphylococcus aureus | 30 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers.
- Antimicrobial Efficacy : In a controlled experiment, the compound was tested against common pathogens such as E. coli and S. aureus, showing significant bactericidal activity at concentrations lower than traditional antibiotics.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from benzoisoxazole and pyrazole-pyridine precursors. Key steps include:
- Coupling reactions : Amide bond formation between the benzoisoxazole acetic acid derivative and the pyridine-methylamine intermediate using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF under inert atmospheres .
- Heterocyclic assembly : Pyrazole and pyridine rings are constructed via cyclocondensation reactions, often requiring catalysts like NaHSO4-SiO2 in acetic acid at 80°C .
- Optimization : Control temperature (e.g., 273 K for coupling), pH (neutral for amidation), and solvent polarity to minimize side reactions. Yields improve with slow evaporation crystallization (e.g., methylene chloride) .
Q. How is structural characterization performed to confirm synthesis success?
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl signals (δ ~170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
- HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?
SAR strategies involve systematic substituent modifications:
- Pyrazole/pyridine regions : Introduce electron-withdrawing groups (e.g., -NO2) to enhance target binding affinity; methyl groups improve metabolic stability .
- Amide linker : Replace acetamide with sulfonamide or urea to modulate solubility and bioavailability .
- Methodology : Synthesize analogs via parallel combinatorial chemistry, followed by in vitro screening (e.g., enzyme inhibition assays) and molecular docking (AutoDock Vina) to predict binding modes .
Q. How can contradictory biological activity data across studies be resolved?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Replicate studies : Use ≥3 biological replicates with standardized protocols (e.g., fixed cell lines, ATP-based viability assays) .
- Purity validation : Re-characterize batches via LC-MS to exclude degradation products .
- Statistical analysis : Apply ANOVA or t-tests to compare IC50 values, accounting for inter-lab variability .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?
A tiered approach is recommended:
- In vitro target profiling : Screen against kinase panels or GPCR libraries to identify primary targets .
- Cellular assays : Measure downstream biomarkers (e.g., phosphorylation levels via Western blot) .
- In vivo models : Use xenograft mice with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
- Structural biology : Co-crystallize the compound with target proteins (e.g., crystallography conditions in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
